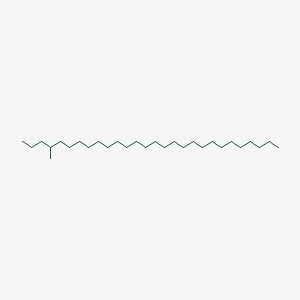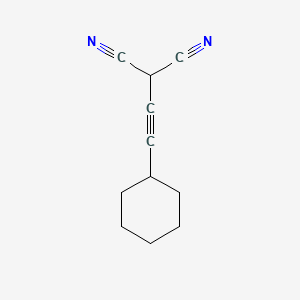
Malononitrile, (1-ethynylcyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malononitrile, (1-ethynylcyclohexyl)- is an organic compound with the molecular formula C11H12N2. It contains a six-membered cyclohexyl ring, an ethynyl group, and two nitrile groups. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (1-ethynylcyclohexyl)- typically involves the reaction of cyclohexylacetylene with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexylacetylene, followed by the addition of malononitrile. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Malononitrile, (1-ethynylcyclohexyl)- often involves large-scale batch or continuous processes. The purification of the compound can be achieved through melt crystallization, which offers high purity and yield while reducing energy consumption and refining costs .
Analyse Des Réactions Chimiques
Types of Reactions
Malononitrile, (1-ethynylcyclohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted cyclohexyl derivatives, amines, and other functionalized organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Malononitrile, (1-ethynylcyclohexyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Malononitrile, (1-ethynylcyclohexyl)- involves its reactivity with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the ethynyl group can undergo cycloaddition reactions. These interactions lead to the formation of complex molecular structures with diverse biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler compound with the formula CH2(CN)2, used as a building block in organic synthesis.
Malononitrile dimer:
Uniqueness
Malononitrile, (1-ethynylcyclohexyl)- is unique due to its combination of a cyclohexyl ring, ethynyl group, and nitrile groups. This structure imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Propriétés
Numéro CAS |
73747-66-7 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
2-(2-cyclohexylethynyl)propanedinitrile |
InChI |
InChI=1S/C11H12N2/c12-8-11(9-13)7-6-10-4-2-1-3-5-10/h10-11H,1-5H2 |
Clé InChI |
LIQNZIMFFGLQRN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C#CC(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


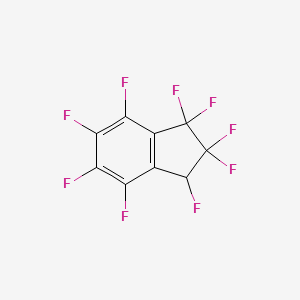
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)

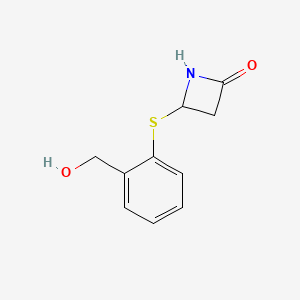

![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
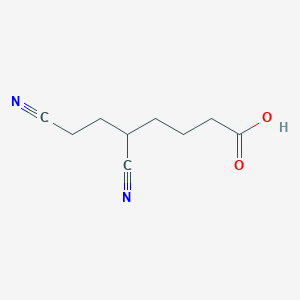
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
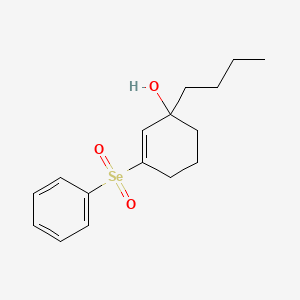
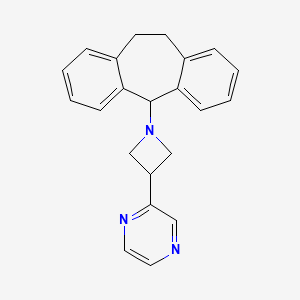
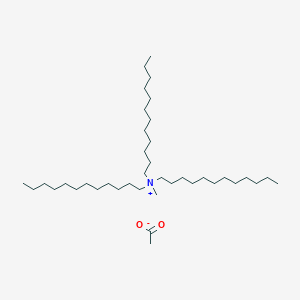
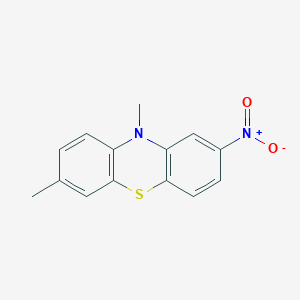
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
